3,4-dimethoxybenzenesulfinic Acid
Description
3,4-Dimethoxybenzenesulfinic acid is a sulfinic acid derivative featuring methoxy substituents at the 3- and 4-positions of the benzene ring. It is primarily recognized as a decomposition product of the antineoplastic agent 3,4-dimethoxybenzenesulfonylhydrazone of 2-pyridinecarboxaldehyde 1-oxide (3,4-DSP). This compound is generated via intramolecular hydrogen abstraction from the arylsulfonyl-hydrazone group, leading to the release of 3,4-dimethoxybenzenesulfinic acid and the formation of 1-oxidopyridin-2-yldiazomethane, a potent alkylating intermediate .
3,4-Dimethoxybenzenesulfinic acid’s parent compound, 3,4-DSP, exhibits significant chemical instability, with a half-life of 19 minutes in phosphate buffer (pH 7.4, 37°C). This instability is critical for its biological activity, as the decomposition generates reactive species capable of alkylating nucleophilic macromolecules, contributing to cytotoxicity and antineoplastic effects .
Properties
IUPAC Name |
3,4-dimethoxybenzenesulfinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVNQYGCMQNUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzenesulfinic acid typically involves the sulfonation of 3,4-dimethoxybenzene. One common method includes the reaction of 3,4-dimethoxybenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of 3,4-dimethoxybenzenesulfinic acid may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzenesulfonic acid.
Reduction: 3,4-Dimethoxybenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzenesulfinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfinic acids.
Industry: Used in the production of dyes, pigments, and other materials where sulfinic acid derivatives are required.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzenesulfinic acid involves its ability to participate in redox reactions and nucleophilic substitutions. The sulfinic acid group can act as both an electron donor and acceptor, facilitating various chemical transformations. The methoxy groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic and nucleophilic attacks.
Comparison with Similar Compounds
Table 1: Key Properties of 3,4-Dimethoxybenzenesulfinic Acid and Related Compounds
Substituent Effects on Reactivity and Stability
Methoxy vs. Hydroxy Groups :
The methoxy groups in 3,4-dimethoxybenzenesulfinic acid enhance its lipophilicity compared to hydroxylated analogues like 3,4-dihydroxybenzoic acid. This property facilitates cellular uptake, critical for its role in anticancer activity . In contrast, hydroxyl groups in 3,4-dihydroxybenzoic acid increase hydrogen-bonding capacity, contributing to its irritant properties .- Sulfinic Acid vs. Carboxylic Acid: The sulfinic acid (-SO₂H) group in 3,4-dimethoxybenzenesulfinic acid confers unique reactivity, enabling decomposition pathways that generate alkylating diazomethane intermediates.
Analytical and Stability Considerations
- Such methods could be adapted for quantifying sulfinic acid derivatives .
- Stability in Biological Systems: The short half-life of 3,4-dimethoxybenzenesulfinic acid’s precursor (3,4-DSP) underscores the need for rapid delivery in therapeutic contexts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
